N-tert-butylpyrazine-2-carboxamide

Overview

Description

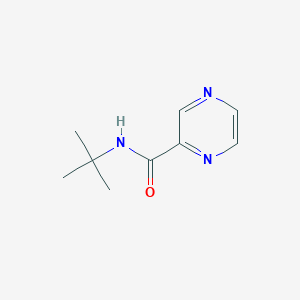

N-tert-butylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with tert-butylamine. The process can be carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride. The reaction mixture is heated to reflux for about an hour to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazinecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

The major products formed from these reactions include pyrazinecarboxylic acid derivatives, amines, and various substituted pyrazine compounds.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism by which N-tert-butylpyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect fatty acid synthesis and other essential processes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

- N-benzylpyrazine-2-carboxamide

- N-methylpyrazine-2-carboxamide

- N-ethylpyrazine-2-carboxamide

Uniqueness

N-tert-butylpyrazine-2-carboxamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions and enhances its stability compared to other pyrazinecarboxamides .

Biological Activity

N-tert-butylpyrazine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and plant elicitation studies. This article provides a comprehensive overview of its biological activity based on various research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of substituted pyrazinecarboxamides, which are known for their potential therapeutic applications. The compound's structure can be represented as follows:

Antitubercular Activity

Research has shown that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating potent activity comparable to established antitubercular agents like pyrazinamide (PZA) .

Table 1: Antimycobacterial Activity of this compound

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 6.25 | High |

| Pyrazinamide (PZA) | 6.25 | Reference Standard |

| Other derivatives with similar structures | Varies | Moderate to High |

The compound's mechanism of action appears to involve inhibition of mycobacterial growth, potentially through interference with metabolic pathways essential for bacterial survival.

Antifungal Activity

In addition to its antitubercular properties, this compound has demonstrated antifungal effects against strains such as Trichophyton mentagrophytes. The highest recorded antifungal activity was also noted for similar derivatives, reinforcing the compound's versatility in combating various pathogens .

Plant Elicitation Studies

The compound has also been investigated for its role as an abiotic elicitor in plant tissue cultures. Specifically, it has been shown to significantly influence the production of flavonolignans in Silybum marianum callus cultures. Elicitation with this compound resulted in increased yields of flavonoids at specific concentrations over time .

Table 2: Elicitation Effects on Flavonoid Production

| Elicitor Concentration (mol/L) | Time (hours) | Flavonolignan Yield (times control) |

|---|---|---|

| 3.292 × 10^-4 | 24 | 7-fold increase |

| 3.3756 × 10^-3 | 72 | 13-fold increase |

These findings suggest that this compound can enhance secondary metabolite production, which is crucial for the development of bioactive compounds in medicinal plants.

Structure-Activity Relationships

The biological activities of this compound and its derivatives have been linked to their structural properties. Variations in substituents on the pyrazine ring significantly influence both lipophilicity and biological efficacy .

Table 3: Structure-Activity Relationships

| Compound Structure | Lipophilicity (log P) | Antimycobacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 1.3638 | 6.25 |

| 5-chloro-N-(4-methoxybenzyl) derivative | 0.1838 | 6.25 |

Case Studies

- Antimycobacterial Evaluation : A study evaluated several substituted pyrazine carboxamides, including N-tert-butyl derivatives, revealing that compounds with higher lipophilicity often exhibited enhanced antimycobacterial activity .

- Plant Elicitation : Research on Silybum marianum indicated that treatment with this compound led to significant increases in flavonolignan production, suggesting potential applications in agricultural biotechnology .

Properties

IUPAC Name |

N-tert-butylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHLGVCVVPIQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403547 | |

| Record name | N-tert-butylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121885-10-7 | |

| Record name | N-tert-butylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.